Cas no 1216412-83-7 (1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride structure](https://ja.kuujia.com/scimg/cas/1216412-83-7x500.png)
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- F3200-0017
- 1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
- AKOS026683626
- VU0513073-1
- 1-(adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
- 1-((3s,5s,7s)-adamantan-1-yloxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride
- 1216412-83-7
- 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
-
- インチ: 1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H
- InChIKey: UMROSGIWMWCNNC-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC(CN(CC1C=CC=CC=1)CCO)O)C12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 395.2227216g/mol
- どういたいしつりょう: 395.2227216g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 407
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9Ų
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3200-0017-1mg |
1-(adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride |
1216412-83-7 | 90%+ | 1mg |
$54.0 | 2023-11-21 |
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride 関連文献
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1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochlorideに関する追加情報
Introduction to 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride (CAS No. 1216412-83-7)
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride, identified by its CAS number 1216412-83-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit potential biological activities, making it a subject of extensive research in drug discovery and development. The unique structural features of this molecule, including its adamantane core and functionalized side chains, contribute to its distinctive chemical and pharmacological properties.
The adamantan-1-yloxy moiety in the molecular structure imparts stability and rigidity to the compound, which is a common characteristic observed in many pharmacologically active agents. The adamantane group is known for its resistance to metabolic degradation, which can enhance the bioavailability and prolong the duration of action of therapeutic agents. This property makes 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride a promising candidate for further investigation in the development of novel drugs.
The presence of the benzyl(2-hydroxyethyl)amino group on the propan-2-ol backbone introduces basicity and hydrophilicity to the molecule, which can influence its solubility and interaction with biological targets. This dual functionality has been exploited in various drug design strategies to enhance binding affinity and selectivity. The hydrochloride salt form of this compound improves its solubility in water, facilitating its use in aqueous-based pharmaceutical formulations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies suggest that 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride may interact with enzymes and receptors involved in critical biological pathways, such as those related to inflammation, pain, and neurodegeneration. These interactions could provide insights into its potential therapeutic applications.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial findings indicate that it may exhibit inhibitory effects on certain enzymes, which could be relevant for treating inflammatory disorders or neurological conditions. Additionally, the structural stability provided by the adamantane core suggests that this compound may be suitable for long-term therapeutic use, where metabolic resistance is a concern.
The synthesis of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.
As research progresses, the development of novel analytical methods for characterizing this compound will be crucial. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will provide detailed structural information necessary for understanding its behavior in biological systems.
The potential applications of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride extend beyond traditional pharmaceuticals. Its unique properties make it a valuable tool for studying molecular interactions and developing new methodologies in drug discovery. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential.
Future research should focus on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, preclinical studies will be necessary to evaluate the safety and efficacy of this compound in animal models before human trials can begin. The integration of high-throughput screening technologies may accelerate the identification of new derivatives with enhanced pharmacological properties.
The role of computational modeling in predicting drug-like properties cannot be overstated. By leveraging machine learning algorithms and large datasets, researchers can identify structural features that contribute to biological activity. This approach can guide the design of next-generation analogs of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride, potentially leading to more effective therapeutic agents.
In conclusion, 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride (CAS No. 1216412-83-7) represents a fascinating subject of study in medicinal chemistry. Its unique structure and promising biological activities position it as a candidate for further exploration in drug development. With continued research and innovation, this compound has the potential to contribute significantly to advancements in healthcare.
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